molecular formula C18H16F3NO B4879101 7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4879101
M. Wt: 319.3 g/mol
InChI Key: IJZCRCZOWPTRBM-UHFFFAOYSA-N
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Description

7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoline core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an aniline derivative with a ketone, followed by cyclization and introduction of the trifluoromethyl group through a suitable reagent such as trifluoromethyl iodide under catalytic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,8-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tetrahydroquinoline core with the trifluoromethyl-phenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c1-10-7-8-13-14(9-16(23)22-17(13)11(10)2)12-5-3-4-6-15(12)18(19,20)21/h3-8,14H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCRCZOWPTRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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